2-Fluoro-6-hydroxybenzaldehyde
Overview
Description
2-Fluoro-6-hydroxybenzaldehyde, also known as 2-Fluoro-6-formylphenol, is an organic compound with the chemical formula C7H5FO2. This pale yellow solid is characterized by the presence of both fluorine and hydroxy functional groups. It is commonly used in various chemical processes and research applications due to its unique properties .
Mechanism of Action
- Nucleophilic Substitution (SN2) : The benzylic position of 2-Fluoro-6-hydroxybenzaldehyde can undergo nucleophilic substitution reactions. For instance, N-bromosuccinimide (NBS) can replace the hydrogen at the benzylic position with a bromine atom via a free radical mechanism .
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-hydroxybenzaldehyde typically involves the reaction of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde with p-toluenesulfonic acid in dichloromethane at room temperature. The mixture is then diluted, washed, dried, and concentrated under vacuum. The residue is purified by column chromatography on silica gel to afford this compound as a light yellow solid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Formation of 2-Fluoro-6-hydroxybenzoic acid.
Reduction: Formation of 2-Fluoro-6-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-hydroxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Fluoro-6-hydroxybenzaldehyde can be compared with other similar compounds such as:
2-Fluorobenzaldehyde: Lacks the hydroxy group, resulting in different reactivity and applications.
6-Fluorosalicylaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical behavior and uses.
3-Fluoro-2-formylphenol: Another isomer with distinct properties and applications
These comparisons highlight the uniqueness of this compound in terms of its functional groups and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-fluoro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBGCDUHZBOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371993 | |
Record name | 2-Fluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38226-10-7 | |
Record name | 2-Fluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluorosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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